CK2α Inhibitory Potency: 7-Fold More Potent Than 4,7-Dibromo, 18-Fold Less Potent Than 5,6-Dibromo Isomer
5,7-Dibromo-1H-benzo[d][1,2,3]triazole inhibits human CK2α with an IC₅₀ of 10.0 ± 2.2 µM. This represents a ~7.2‑fold improvement over the 4,7‑dibromo isomer (IC₅₀ = 72 ± 11 µM) and a ~18‑fold lower potency relative to the 5,6‑dibromo isomer (IC₅₀ = 0.56 ± 0.02 µM) [1]. The 5,7-isomer is nearly equipotent with the 4,5‑dibromo isomer (IC₅₀ = 10.6 ± 0.9 µM), yet their physicochemical profiles diverge markedly (see Evidence Item 2) [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against human CK2α |
|---|---|
| Target Compound Data | IC₅₀ = 10.0 ± 2.2 µM |
| Comparator Or Baseline | 4,7-dibromo isomer: IC₅₀ = 72 ± 11 µM; 5,6-dibromo isomer: IC₅₀ = 0.56 ± 0.02 µM; 4,5-dibromo isomer: IC₅₀ = 10.6 ± 0.9 µM |
| Quantified Difference | 7.2‑fold more potent than 4,7‑isomer; 18‑fold less potent than 5,6‑isomer; statistically equivalent to 4,5‑isomer |
| Conditions | In vitro kinase assay with recombinant human CK2α under identical experimental conditions [1] |
Why This Matters
This intermediate potency positions the 5,7-isomer as a useful 'mid-range' chemical probe for dose-response studies where the extreme potency of the 5,6-isomer or the weakness of the 4,7-isomer may be unsuitable.
- [1] Wąsik R, Wińska P, Poznański J, Shugar D. Isomeric mono-, di-, and tri-bromobenzo-1H-triazoles as inhibitors of human protein kinase CK2α. PLoS One. 2012;7(11):e48898. Table 1. PMID: 23155426. View Source
